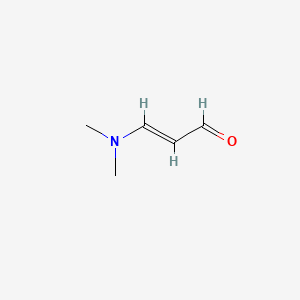

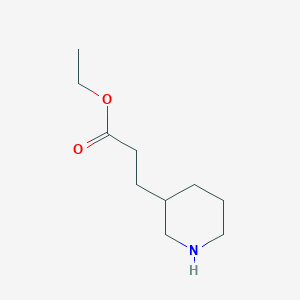

![molecular formula C8H12O B3021108 9-Oxabicyclo[6.1.0]non-4-ene CAS No. 637-90-1](/img/structure/B3021108.png)

9-Oxabicyclo[6.1.0]non-4-ene

Vue d'ensemble

Description

9-Oxabicyclo[6.1.0]non-4-ene is an epoxide. It undergoes halofluorination reactions with N-halosuccinimides and triethylamine tris-hydrofluoride or Olah′ s reagent.

Applications De Recherche Scientifique

1. Regiochemistry and Stereochemistry in Reactions

9-Oxabicyclo[6.1.0]non-4-ene plays a crucial role in the study of regiochemistry and stereochemistry, particularly in iodination reactions of certain epoxy compounds. This involves the transannular O-heterocyclization and the study of stereo- and regioselectivity in the formation of specific skeletons. These processes are understood through tricyclic oxonium ion intermediates and are supported by computational calculations like MNDO (Álvarez et al., 1990).

2. Halofluorination Reactions

The compound is also significant in halofluorination reactions, yielding products with varying halogen and fluorine placements. This aspect of its chemistry is explored through reactions involving N-halosuccinimides and various reagents, helping to understand the mechanisms of halonium assisted epoxide ring participation (Haufe et al., 1990).

3. Comparative Reactivity Studies

Comparative studies of this compound with other compounds like aziridines highlight its unique reactivity. This includes reactions with fluorinating agents, where the compound shows trans-opening of the epoxide, offering insights into its chemical behavior under different conditions (Alvernhe et al., 1986).

4. Photoreactions and Skeletal Rearrangements

Photoreactions of this compound, especially under UV light in the presence of specific agents like Fe(CO)5, lead to skeletal rearrangements. These reactions are significant for synthesizing structurally complex products and understanding the underlying mechanisms of ferralactone formation and transformation (Aumann & Averbeck, 1975).

5. Epoxide Ring-Opening and Novel Ether Synthesis

This compound undergoes bromonium ion-assisted epoxide ring-opening, leading to the stereospecific synthesis of novel bicyclo ethers. This process is critical for understanding the capture of oxonium ions by external nucleophiles and the formation of various diastereomeric structures (Bonney et al., 2011).

Mécanisme D'action

Safety and Hazards

When handling 9-Oxabicyclo[6.1.0]non-4-ene, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

The future directions of 9-Oxabicyclo[6.1.0]non-4-ene research could involve its use in novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers . It also has potential applications in the synthesis of trans, trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans, trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane .

Relevant Papers

Relevant papers for this compound include a study on the synthesis of bicyclo nonene precursors to the bioorthogonal reagents s-TCO and BCN . Another paper discusses the transannular oxygen participation in halofluorination reactions of this compound .

Analyse Biochimique

Biochemical Properties

1,2-Epoxy-5-cyclooctene plays a significant role in biochemical reactions. It has been used in synthesizing various compounds such as monoepoxides . The reaction is catalyzed by a bromonium ion, which acts as the electrophile . The product of this reaction is 2-hydroxy-1,2-epoxycyclohexane .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1,2-Epoxy-5-cyclooctene involves its interaction with biomolecules. As an epoxide, it undergoes ring opening with the addition of a nucleophile . This reaction is catalyzed by a bromonium ion, which acts as the electrophile . The product of this reaction is 2-hydroxy-1,2-epoxycyclohexane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Epoxy-5-cyclooctene can change over time. For instance, a study showed that a newly immobilized Aspergillus niger lipase was employed for the preparation of 1,2-epoxycyclooctane by oxidation of cyclooctene . The yield of the product was obtained after reusing for ten batches .

Metabolic Pathways

It is known that epoxides are important intermediates in many fields such as pharmaceuticals, pesticides, cosmetics, and materials .

Transport and Distribution

It is known that epoxides can interact with various transporters or binding proteins .

Subcellular Localization

It is known that epoxides can be directed to specific compartments or organelles based on their chemical properties .

Propriétés

IUPAC Name |

(4Z)-9-oxabicyclo[6.1.0]non-4-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFPXWMSGJXUFS-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(O2)CCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1CC2C(O2)CC/C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309482 | |

| Record name | 9-Oxabicyclo[6.1.0]non-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-90-1 | |

| Record name | 9-Oxabicyclo[6.1.0]non-4-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Oxabicyclo(6.1.0)non-4-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Epoxy-5-cyclooctene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxabicyclo[6.1.0]non-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-oxabicyclo[6.1.0]non-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 9-Oxabicyclo[6.1.0]non-4-ene interesting for synthetic chemists?

A1: this compound is a versatile building block in organic synthesis due to the presence of both a cycloalkene and an epoxide ring. These functional groups can participate in a variety of reactions, leading to structurally diverse products. For instance, the epoxide ring can undergo ring-opening reactions, while the alkene can participate in ring-opening metathesis polymerization (ROMP).

Q2: How does the epoxide ring in this compound participate in ring-opening reactions?

A2: The epoxide ring in this compound can be opened by various nucleophiles. Interestingly, the presence of the neighboring alkene influences the regio- and stereoselectivity of these reactions. For example, treatment with N-bromosuccinimide (NBS) leads to intramolecular bromonium ion-assisted epoxide ring-opening. This process generates an oxonium ion intermediate, which can be trapped by external nucleophiles, such as carboxylic acids, alcohols, or halides, to yield bicyclic ethers [].

Q3: Can you elaborate on the stereochemical outcome of these ring-opening reactions?

A3: The stereochemistry of the products formed from the ring-opening of this compound is highly dependent on the reaction conditions and the nature of the nucleophile. For example, reaction with NBS followed by reduction can produce both cis- and trans-2,5-dimethyltetrahydrofuran, highlighting the potential for stereoselective synthesis [].

Q4: How is this compound used in materials science?

A4: this compound serves as a monomer for ROMP, enabling the creation of porous polymeric monolithic supports [, ]. These materials possess hierarchical porosity, encompassing micro-, meso-, and macropores. The presence of reactive epoxy groups within these pores allows for further functionalization, making them suitable for various applications, such as catalysis.

Q5: Can you give an example of how these porous supports are applied in catalysis?

A5: The epoxy groups within the pores of these ROMP-derived monoliths can be selectively modified to introduce metal-chelating ligands, such as dipyrid-2-ylamine. These ligands can then be used to immobilize metal catalysts, like palladium or platinum nanoparticles [, ]. The resulting materials demonstrate excellent catalytic activity in various reactions, including Sonogashira-Hagihara and Suzuki-Miyaura couplings, as well as olefin hydrosilylation. Importantly, the confinement of the catalyst within the pores minimizes metal leaching, improving catalyst reusability and product purity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

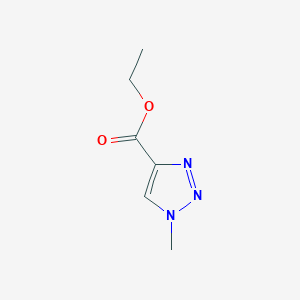

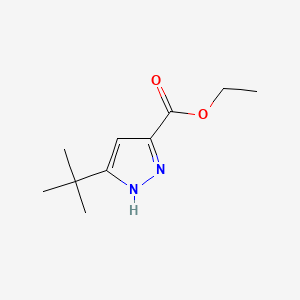

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3021039.png)

![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B3021043.png)